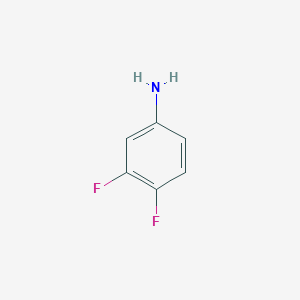

3,4-Difluoroaniline

Beschreibung

Historical Context and Significance of Fluorinated Anilines in Organic Chemistry

The field of organofluorine chemistry, which encompasses fluorinated anilines, has a history that predates the isolation of elemental fluorine itself. nih.gov The introduction of fluorine into organic molecules, a process known as fluorination, has been a subject of interest for over a century, with early methods including the Balz-Schiemann reaction and the metathesis of activated aromatic halides. nih.govgoogle.com The development of processes to create fluorinated anilines, such as the nitration of fluorinated aromatics followed by reduction, has been crucial for their availability and subsequent application. google.com

Fluorinated anilines, as a class of compounds, hold considerable significance in organic chemistry. The strong carbon-fluorine bond imparts unique properties to molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics. rsc.orgresearchgate.net These properties are highly desirable in the development of pharmaceuticals and agrochemicals, where enhancing the efficacy and longevity of active ingredients is a primary goal. rsc.orgontosight.ai Aniline itself, a foundational compound in organic synthesis, has been historically important since the 19th century as a precursor for dyes and various other organic compounds. quora.com The addition of fluorine atoms to the aniline structure has expanded its utility into the realm of high-performance materials and advanced life science applications. rsc.orgquora.com

Current Research Landscape and Emerging Trends Pertaining to 3,4-Difluoroaniline

Current research on this compound is vibrant and expanding, driven by its utility as a key intermediate in several high-value industries. The global market for this compound was valued at USD 1.2 billion in 2023 and is projected to grow, indicating its increasing importance. dataintelo.com This growth is largely fueled by its application in the pharmaceutical and agrochemical sectors. dataintelo.com

In the pharmaceutical industry, this compound serves as a crucial building block for synthesizing a variety of drug candidates, particularly those targeting neurological disorders. chemimpex.comguidechem.com Its role as a precursor in the synthesis of quinolone antibacterials is a notable application. google.com Recent studies have also explored its use in creating sorafenib analogs and fluorinated 2-(4-aminophenyl)benzothiazoles with potential antitumor properties. cymitquimica.com Furthermore, it has been utilized in the development of new analogs of PFI-3, a small molecule inhibitor being investigated for the treatment of glioblastoma. mdpi.com

The agrochemical sector heavily relies on this compound for the production of modern herbicides, insecticides, and fungicides. chemimpex.comdataintelo.com The fluorinated structure contributes to the enhanced performance of these agricultural products, which are essential for improving crop yields and ensuring food security. chemimpex.comdataintelo.com

Emerging trends point towards the increasing use of this compound in materials science for developing advanced polymers and coatings with improved chemical resistance and durability. cymitquimica.comchemimpex.com There is also a growing interest in its application in the manufacturing of high-quality dyes and pigments for the textile and automotive industries. chemimpex.comdataintelo.com

Table 1: Key Research Applications of this compound

| Field | Specific Application | Significance |

|---|---|---|

| Pharmaceuticals | Synthesis of quinolone antibacterials. google.com | Development of new antibiotics. |

| Creation of potential antitumor agents. cymitquimica.com | Advancing cancer treatment research. | |

| Development of neurological disorder drugs. chemimpex.com | Addressing unmet medical needs. | |

| Agrochemicals | Formulation of herbicides and fungicides. chemimpex.comdataintelo.com | Enhancing crop protection and productivity. dataintelo.com |

| Materials Science | Development of advanced polymers and coatings. cymitquimica.comchemimpex.com | Improving material durability and resistance. chemimpex.com |

| Dyes and Pigments | Production of high-stability dyes. chemimpex.comdataintelo.com | Providing vibrant and long-lasting colors. chemimpex.com |

Interdisciplinary Relevance of this compound in Advanced Scientific Fields

The influence of this compound extends beyond traditional chemistry into several advanced and interdisciplinary scientific fields. Its unique properties make it a valuable tool for researchers working at the intersection of chemistry, biology, and materials science. chemscene.com

In medicinal chemistry , the incorporation of the 3,4-difluorophenyl moiety into drug candidates is a strategy to enhance their biological activity and pharmacokinetic properties. chemimpex.com The fluorine atoms can modulate factors like membrane permeability and metabolic stability, which are critical for a drug's effectiveness. rsc.org

Within agrochemical research , the compound is instrumental in the design of next-generation pesticides and herbicides that are more effective and potentially more environmentally benign. dataintelo.commyskinrecipes.com The enhanced performance characteristics imparted by the fluorinated structure are a key area of investigation. chemimpex.com

In the field of materials science , this compound is explored for its potential in creating novel fluorinated polymers and other high-performance materials. cymitquimica.comontosight.ai These materials often exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications. chemimpex.com

Furthermore, the study of this compound contributes to a deeper understanding of fundamental chemical principles. Spectroscopic and quantum chemical studies of the molecule provide insights into its structural and physicochemical properties, which can inform the design of new molecules with desired characteristics. researchgate.net

Eigenschaften

IUPAC Name |

3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUZKSSQHTNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191945 | |

| Record name | Benzenamine, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3863-11-4 | |

| Record name | 3,4-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3863-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,4-difluoroaniline and Its Derivatives

Established Synthetic Routes to 3,4-Difluoroaniline

The primary industrial syntheses of this compound rely on several well-documented chemical transformations, primarily involving the reduction of a nitro-substituted precursor or the fluorination of an amine derivative.

Reduction of 3,4-Difluoronitrobenzene

A principal and widely utilized method for synthesizing this compound is through the reduction of 3,4-Difluoronitrobenzene. ontosight.ai This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). The reaction is typically achieved through catalytic hydrogenation. googleapis.com Common catalysts for this transformation include palladium-on-charcoal (Pd/C) or Raney Nickel. environmentclearance.nic.in The hydrogenation process is generally carried out under a hydrogen gas atmosphere. environmentclearance.nic.in This method is valued for its efficiency and is a common final step in multi-stage syntheses. googleapis.com

Table 1: Overview of Reduction of 3,4-Difluoronitrobenzene

| Starting Material | Product | Key Reagents/Catalysts |

|---|

Reaction of 1-Hydroxylamine-3-fluorobenzene with Anhydrous Hydrogen Fluoride

An alternative synthetic route involves the reaction of 1-Hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride. google.comwipo.int This process is conducted under anhydrous conditions and in the absence of oxygen to prevent the formation of undesirable by-products and tar. google.com To ensure an oxygen-free environment, the reaction is typically run under an inert atmosphere, such as nitrogen or argon. google.com Pyridine is noted as a preferred solvent for this transformation. google.com The reaction generally proceeds at temperatures ranging from 0°C to 50°C, with a preferred range of 20°C to 25°C. google.com The starting material, 1-Hydroxylamine-3-fluorobenzene, can itself be prepared by the hydrogenation of 3-fluoro-1-nitrobenzene. google.com

Table 2: Synthesis via 1-Hydroxylamine-3-fluorobenzene

| Reactant 1 | Reactant 2 | Product | Solvent | Atmosphere | Temperature |

|---|

Nitration of Ortho-Difluorobenzene Followed by Reduction of 3,4-Difluoronitrobenzene

A two-step pathway to this compound begins with ortho-difluorobenzene (1,2-difluorobenzene). google.com The first step is the nitration of the ortho-difluorobenzene using a mixture of nitric and sulfuric acids at a temperature between 20-90°C. google.com This reaction yields 3,4-Difluoronitrobenzene. The subsequent step is the reduction of the newly formed 3,4-Difluoronitrobenzene. google.com This reduction is carried out using hydrogen gas with a platinum catalyst in a propanol medium to produce the final this compound product. google.com This method provides an alternative starting point from a different isomer of difluorobenzene. google.com

Advanced Synthetic Strategies for this compound Derivatives

The functionalization of the amino group in this compound is a key step in the synthesis of more complex molecules. Protection group chemistry is a fundamental tool for this purpose.

Protection Group Chemistry: Synthesis of N,N-Bis(tert-Butoxycarbonyl) this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org It renders the amine non-nucleophilic and stable to most bases, allowing other chemical transformations to occur elsewhere in the molecule. wikipedia.org The synthesis of N,N-Bis(tert-Butoxycarbonyl) this compound involves the attachment of two Boc groups to the nitrogen atom of this compound.

The standard reagent for introducing a Boc group is Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgchemicalbook.com The reaction is performed in the presence of a base. wikipedia.org While mono-N-Boc protection can be achieved under relatively mild basic conditions, such as with sodium bicarbonate, the formation of the di-protected derivative, N,N-Bis(tert-Butoxycarbonyl) this compound, requires more forcing conditions. wikipedia.org The synthesis of analogous di-Boc structures has been achieved using strong bases like lithium hydride in conjunction with multiple equivalents of Di-tert-butyl dicarbonate to drive the reaction to completion. 5z.com The use of a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as acetonitrile is also a common strategy for facilitating Boc protection of amines. wikipedia.org

Table 3: Synthesis of N,N-Bis(tert-Butoxycarbonyl) this compound

| Substrate | Reagent | Product | Typical Conditions |

|---|

Influence of Boc Groups on Reactivity in Electrophilic Aromatic Substitution

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. organic-chemistry.org Its presence on an aromatic ring, as in N-Boc-3,4-difluoroaniline, significantly influences the reactivity of the molecule in electrophilic aromatic substitution (EAS) reactions. The Boc group is generally considered to be activating and ortho-, para-directing in EAS due to the electron-donating resonance effect of the nitrogen lone pair, although this is tempered by its steric bulk and the electron-withdrawing inductive effect of the carbonyl group.

For less nucleophilic amines, such as aryl amines, standard methods for introducing a single Boc group can result in low yields. researchgate.net A more effective method involves the initial introduction of two Boc groups, followed by the selective removal of one. researchgate.net This approach has proven successful for a range of aryl amines, including those that are sterically hindered, electron-deficient, or electron-rich. researchgate.net

In the case of N-pivaloyl-3,4-difluoroaniline, lithiation with n-butyllithium followed by methylation demonstrates the directing influence of the protecting group, leading to selective methylation. acs.org The formation of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid from N(α)-Boc-Asp(OBn)-OH via a Curtius rearrangement highlights the importance of the Boc group in directing the reaction pathway. organic-chemistry.org A simple and direct method for preparing ethyl 4,5-difluoroindole-3-carboxylate involves the reaction of lithiated N-BOC-3,4-difluoroaniline with ethyl bromopyruvate. researchgate.net

Synthesis of Azomethine Derivatives from Fluorosubstituted Anilines

Azomethines, or Schiff bases, are a class of compounds containing a carbon-nitrogen double bond. The synthesis of azomethine derivatives from fluorosubstituted anilines, including this compound, has been explored for various applications.

A general procedure for synthesizing these derivatives involves the reaction of a fluorosubstituted aniline with an aldehyde in a suitable solvent. For instance, new azomethine compounds of N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides have been synthesized by reacting fluorosubstituted anilines with 2-(N-tosylamino)benzaldehyde in glacial acetic acid under reflux. mdpi.com Similarly, two series of two-ring azomethines have been prepared, one of which incorporates a terminal fluorine atom and the other a lateral nitro group in addition to the fluorine. mdpi.comresearchgate.net

The reaction of various aldehydes with fluoro-substituted anilines has also been used to synthesize new fluoro-substituted imines, which have been characterized and analyzed for potential biological activity. researchgate.net In another study, 4-fluoro-3-chloro aniline was used to synthesize fluoro-substituted benzothiazoles, which involved the formation of an azomethine intermediate. orientjchem.org

Catalytic Approaches in this compound Synthesis

Catalytic hydrogenation is a key method for the synthesis of this compound, typically involving the reduction of a nitro-group to an amine.

Hydrogenation with Platinum Catalysts

Platinum-based catalysts are highly effective for the hydrogenation of halonitroaromatics. ingentaconnect.com The synthesis of this compound can be achieved through the nitration of ortho-difluorobenzene to produce 3,4-difluoronitrobenzene, which is then reduced using hydrogen gas over a platinum catalyst in propanol. google.com A Johnson Matthey Type 56 platinum on carbon catalyst has been shown to be particularly effective for this type of transformation, with high selectivity and minimal dehalogenation. ingentaconnect.com The selectivity of the hydrogenation is influenced by the specific halogen substituent, with the stability of the carbon-halogen bond following the order F > Cl > Br. ingentaconnect.com The use of platinum on a carrier with a metal promoter, such as vanadium on activated carbon, has also been described for the continuous catalytic hydrogenation of fluoronitrobenzenes. google.com To maintain the catalyst's activity over multiple uses, a process involving desulfurization and impurity removal of the starting material, followed by periodic acid and base treatment of the catalyst, can be employed. google.com

Utilization of Raney Nickel and Other Catalysts

Raney nickel is another commonly used catalyst for the reduction of nitroaromatics. For example, 3-chloro-2-fluoroaniline can be synthesized with a 95.5% yield by the catalytic hydrogenation of 3-chloro-2-fluoronitrobenzene using Raney nickel and hydrogen gas in methanol. Raney nickel has also been employed in the reduction of nitro groups in more complex molecules, such as in the synthesis of quinolone derivatives. msu.edu

Other catalytic systems have also been investigated. A palladium-based catalyst supported on Fe3O4@PDA nanoparticles has demonstrated high selectivity and yield for the hydroreduction of halogenated aromatic nitro compounds, including those with fluorine substituents. nih.gov This catalyst system effectively suppresses dehalogenation and C-N coupling side reactions. nih.gov The synthesis of a carbon-supported Pd/SnO2 catalyst has also been reported for the highly selective hydrogenation of 2,4-difluoronitrobenzene. acs.org

Process Optimization and Green Chemistry Considerations in this compound Production

The production of this compound and other chemical compounds is increasingly being viewed through the lens of process optimization and green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. epa.gov These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for degradation. epa.govacs.org

In the context of this compound synthesis, this can involve several strategies. For example, moving from traditional multi-step syntheses that may use hazardous reagents like cuprous cyanide to more streamlined processes can reduce environmental impact. google.com One traditional route to 3,4-difluorobenzonitrile, a related compound, involves the nitration, reduction, diazotization, and cyanation of 1,2-difluorobenzene, but this process uses carcinogenic and highly toxic materials. google.com

The use of catalytic reactions, a cornerstone of green chemistry, is prevalent in this compound synthesis. epa.govgoogleapis.com Catalysts are used in small amounts and can facilitate many reaction cycles, minimizing waste compared to stoichiometric reagents. epa.gov The development of highly selective catalysts, such as the platinum and palladium-based systems discussed previously, contributes to waste prevention by reducing the formation of byproducts. ingentaconnect.comnih.gov

Furthermore, the move towards continuous-flow reactors offers advantages in terms of safety, efficiency, and scalability. researchgate.net A continuous-flow process for the conversion of 2,4-difluoroaniline to 1,3-difluorobenzene has been developed, significantly reducing reaction time and allowing for high throughput. researchgate.net Such technologies can minimize the handling of hazardous intermediates and reduce solvent and water consumption. acs.org The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is also a critical aspect of green chemistry, aiming to reduce energy consumption and the use of harmful solvents. ingentaconnect.comacs.org

Spectroscopic Characterization and Quantum Chemical Investigations of 3,4-difluoroaniline

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular structure, bonding, and functional groups present in 3,4-Difluoroaniline. Experimental spectra are often complemented by quantum chemical calculations to achieve precise vibrational assignments.

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded in the liquid phase, typically within the 4000–400 cm⁻¹ range. researchgate.netnih.gov Comprehensive studies have compared these experimental findings with theoretical data derived from Density Functional Theory (DFT) calculations, often using the B3LYP method with a 6-311++G(d,p) or 6-31G* basis set, to analyze the molecule's vibrational modes. researchgate.netignited.in

Characteristic bands are observed in the spectrum corresponding to the vibrations of the aniline and benzene ring structures. For instance, C-H stretching vibrations are typically assigned to bands in the 3100-3000 cm⁻¹ region. ignited.in A study identified medium-strong to medium-weak IR bands at 3080 cm⁻¹ and 3040 cm⁻¹, and a medium-weak band at 3010 cm⁻¹ corresponding to these C-H stretching modes. ignited.in The vibrations involving the amino (NH₂) group and the carbon-fluorine (C-F) bonds are also identified and assigned based on their characteristic frequencies.

Complementing the FT-IR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound has been recorded in the liquid phase, generally in the 3500–10 cm⁻¹ or 3500-50 cm⁻¹ region. researchgate.netnih.govignited.in Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton, which may be weak or absent in the IR spectrum.

As with FT-IR, the experimental FT-Raman data has been compared with theoretical calculations to support the assignment of vibrational frequencies. ignited.in For example, the C-H stretching vibrations observed in the IR spectrum at 3080 cm⁻¹ and 3040 cm⁻¹ also appear as medium-strong and medium-weak bands, respectively, in the Raman spectrum. ignited.in The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule.

A complete assignment of the fundamental vibrational modes of this compound is achieved through a detailed analysis of the experimental FT-IR and FT-Raman spectra, aided by theoretical calculations. ignited.in The potential energy distribution (PED) is a crucial tool in this process, as it quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net

This analysis allows for the unambiguous assignment of observed spectral bands to specific molecular motions. ignited.inresearchgate.net For this compound, PED calculations have been used to characterize the vibrations of the benzene ring, as well as the modes associated with the amino (NH₂) and fluorine (F) substituents. ignited.in The in-plane and out-of-plane C-F bending vibrations are typically found to dominate in the spectral region below 700 cm⁻¹. ignited.in An excellent correlation between the theoretically calculated and experimentally observed frequencies provides a detailed and reliable description of the molecule's vibrational characteristics. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 3080 | 3080 | C-H Stretching |

| 3040 | 3040 | C-H Stretching |

| 3010 | - | C-H Stretching |

Data sourced from studies utilizing liquid-phase measurements. ignited.in

Fourier Transform Raman (FT-Raman) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about the electronic environment of the hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃). researchgate.netnih.gov The spectrum shows distinct signals for the protons of the aromatic ring and the amino group. The chemical shifts (δ) and coupling patterns of the aromatic protons are influenced by the positions of the two fluorine atoms and the amino group.

Spectroscopic investigations reveal complex multiplets for the aromatic protons due to spin-spin coupling between adjacent protons (H-H coupling) and through-space coupling with the fluorine atoms (H-F coupling). The amino group protons typically appear as a broad singlet. Detailed analysis of these spectra provides insights into the precise electronic structure and conformation of the molecule. rsc.org

The ¹³C NMR spectrum, like the ¹H NMR, is generally recorded in a solvent such as CDCl₃. researchgate.netnih.gov The spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the six carbon atoms in the benzene ring are significantly affected by the electronegative fluorine atoms and the electron-donating amino group.

The carbon atoms directly bonded to the fluorine atoms (C3 and C4) exhibit large chemical shifts and show characteristic splitting patterns due to carbon-fluorine (C-F) coupling. The other carbon atoms (C1, C2, C5, and C6) also have distinct chemical shifts that have been assigned based on theoretical calculations using methods like the gauge-invariant atomic orbital (GIAO) method. researchgate.netnih.gov These studies show good agreement between experimental and calculated chemical shifts, confirming the structural assignments. rsc.org

Table 2: Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Solvent | Chemical Shift (δ) |

| ¹H | CDCl₃ | Aromatic protons (multiplet), Amino protons (broad singlet) |

| ¹³C | CDCl₃ | Signals corresponding to 6 unique carbon environments |

Note: Specific chemical shift values and coupling constants are dependent on the experimental conditions and are detailed in specialized spectroscopic studies. researchgate.netnih.govrsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Degradation Studies and Structural Confirmation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for monitoring the degradation of fluorinated compounds and confirming molecular structures. nih.gov The high sensitivity of the ¹⁹F nucleus to its chemical environment results in a wide chemical shift range, making it ideal for identifying different fluorine-containing metabolites. nih.gov

In degradation studies of this compound by microorganisms like Pseudomonas fluorescens 26-K, ¹⁹F NMR has been instrumental in tracking the biotransformation process. researchgate.net The parent this compound molecule exhibits distinct resonances at approximately -142.5 ppm and -155.6 ppm. researchgate.netresearchgate.net During microbial degradation, new signals appear, corresponding to metabolic byproducts. For instance, the formation of 3-fluoro-4-hydroxyaniline is identified by a resonance at -140.1 ppm. researchgate.netresearchgate.net Another metabolite, 3,4-difluoroacetanilide, shows signals at -141.4 ppm and -146.5 ppm. researchgate.netresearchgate.net The use of an internal standard, such as 4-fluorobenzoic acid, allows for the quantification of the substrate and its degradation products over time. researchgate.net This technique has been successfully used to follow the defluoroamination reactions of ortho-fluoroanilines. vt.edu

The ability to simultaneously detect and quantify the parent compound and its various fluorinated metabolites provides a comprehensive picture of the degradation pathway, including the extent of defluorination. nih.govresearchgate.net This makes ¹⁹F NMR a superior method to HPLC analysis in some contexts, as the latter does not simultaneously register the formation of fluoride anions. nih.gov

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Calculations

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules. researchgate.netgaussian.com This method is particularly valuable for assigning and interpreting complex NMR spectra by providing theoretical chemical shift values that can be compared with experimental data. researchgate.netresearchgate.net

For this compound, the GIAO method has been employed to calculate both ¹H and ¹³C NMR chemical shifts. nih.govyok.gov.tr These calculations are typically performed after optimizing the molecular geometry using methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.netnih.gov The calculated chemical shifts for this compound have shown excellent correlation with the experimental values recorded in a chloroform-d solution. nih.gov This agreement between theoretical and experimental data provides a detailed and reliable description of the molecule's structural and physicochemical properties. researchgate.netnih.gov

The GIAO method has also been successfully applied to other fluorinated aniline derivatives, further demonstrating its utility in the structural elucidation of these compounds. researchgate.netconicet.gov.ar The accuracy of the GIAO method in predicting NMR spectra makes it an indispensable tool in the comprehensive spectroscopic and structural investigation of molecules like this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

The ultraviolet-visible (UV-Vis) absorption spectra of this compound have been recorded in different solvents to study its electronic transitions. nih.gov In both ethanol and water, the spectra were measured in the 200-400 nm range. nih.gov The observed absorption bands are attributed to π→π* and n→π* electronic transitions, which are characteristic of conjugated aromatic systems. The solvent polarity can influence the position of these absorption maxima. For instance, in a study of a related compound, 4-(3,4-difluorophenoxy)aniline, solvent polarity was observed to shift the transitions by 5–10 nm, highlighting the electronic delocalization within the molecule.

Frontier Molecular Orbital (FMO) analysis is a crucial method for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.orgnih.gov

For this compound, theoretical calculations using Density Functional Theory (DFT) have been performed to determine the HOMO and LUMO energies. nih.gov These calculations reveal that a charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests lower kinetic stability and higher chemical reactivity. malayajournal.org In related fluoroaniline compounds, the HOMO-LUMO gap has been calculated to be around 4.4 eV, indicating moderate reactivity. FMO analysis helps in understanding the electronic properties and charge transfer characteristics of this compound. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excitation properties of molecules. rsc.orgwikipedia.org It is widely used to calculate excitation energies, oscillator strengths, and absorption wavelengths, which can be directly compared with experimental UV-Vis spectra. researchgate.netchemrxiv.org

For this compound, TD-DFT calculations have been employed to determine its electronic properties. yok.gov.tr These calculations complement experimental findings from UV-Vis spectroscopy. researchgate.net The TD-DFT method provides a theoretical basis for the observed electronic transitions and helps in assigning the absorption bands to specific electronic excitations. rsc.org The results from TD-DFT, such as calculated HOMO and LUMO energies, confirm the occurrence of charge transfer within the molecule. researchgate.net This theoretical approach is essential for a deeper understanding of the electronic structure and photophysical properties of this compound. psu.edu

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. nist.gov For this compound, mass spectra provide information about the stability of the molecular ion and its subsequent fragmentation. researchgate.net

While specific fragmentation pathway analysis for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry for aromatic amines can be applied. Upon electron ionization, the molecular ion of this compound (m/z 129) would be formed. nist.gov Subsequent fragmentation would likely involve the loss of atoms or small groups. In the mass spectrometry of related nitroaromatic compounds, such as 3,4-difluoronitrobenzene, fragmentation involves the loss of radicals like NO and NO₂. mdpi.com For aniline derivatives, fragmentation can be complex. For example, deprotonated aminobenzoate esters show competitive losses of alkyl radicals and alkenes. researchgate.net A detailed analysis would involve identifying the major fragment ions and proposing plausible fragmentation mechanisms, which are often supported by high-resolution mass spectrometry and computational studies.

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure and properties of compounds like this compound. These computational methods provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. ignited.in It has been successfully applied to determine the optimized molecular geometry and predict the vibrational frequencies of this compound. researchgate.netnih.gov

Theoretical calculations for this compound's geometry optimization are initiated by establishing its structure. The molecule exhibits C1 symmetry because of the non-linear nature of the amino group. ignited.in DFT calculations, particularly at the B3LYP/6-311++G(d,p) level, have been used to carry out the optimization of the molecule's geometry and to calculate its vibrational spectra, including FT-IR and FT-Raman frequencies. researchgate.netnih.gov These theoretical predictions have shown excellent correlation with experimental data, providing a detailed and accurate description of the molecule's structural and physicochemical properties. nih.gov The comparison between the calculated and observed vibrational frequencies indicates that the DFT method is highly effective for molecular vibrational analysis. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound, the B3LYP functional combined with the 6-311++G(d,p) basis set has been a common and effective choice. researchgate.netnih.gov

The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ignited.in The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, as well as polarization functions (d,p) on heavy and hydrogen atoms to account for the non-spherical nature of electron distribution in molecules. This combination has been shown to provide reliable results for the geometries and vibrational frequencies of aniline derivatives. researchgate.netmdpi.com Theoretical vibrational spectra calculated using this level of theory are in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack. worldscientific.com

Density of States (DOS) diagrams are used to visualize the distribution of energy levels in a molecule. scm.comquora.com These diagrams provide insight into the molecular orbital composition and their contributions to the electronic structure. researchgate.netresearchgate.net The Total Density of States (TDOS) shows the distribution of all molecular orbitals, while the Partial Density of States (PDOS) breaks this down into the contributions from individual atoms or groups of atoms. scm.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) units. uni-muenchen.de It is particularly useful for studying charge delocalization and hyperconjugative interactions. researchgate.netresearchgate.net

NBO analysis of aniline derivatives investigates the stability arising from interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The delocalization of electron density from a donor NBO to an acceptor NBO corresponds to a stabilizing interaction. uni-muenchen.de For molecules like this compound, NBO analysis can quantify the intramolecular charge transfer and the resonance effects of the fluorine atoms and the amino group. researchgate.netconicet.gov.ar The stabilization energy associated with these delocalizations is calculated using second-order perturbation theory, providing a measure of the interaction's strength. uni-muenchen.de

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics. nih.gov Computational methods are frequently used to predict the NLO properties of molecules. researchgate.net The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Theoretical studies on this compound have included the calculation of its NLO properties. researchgate.netnih.gov These calculations are typically performed using DFT methods. researchgate.net The first hyperpolarizability is a measure of the second-order NLO response, and a non-zero value indicates potential NLO activity. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is also important, as a smaller energy gap between them can lead to enhanced NLO properties due to increased charge transfer possibilities. researchgate.net

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.org Regions of low electron density and low reduced density gradient are indicative of non-covalent interactions. wikipedia.orgchemtools.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, it is possible to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. chemtools.org

Theoretical studies on this compound have utilized RDG analysis to understand its structural and physicochemical properties. fishersci.fi In a computational investigation of a cocrystal formed between (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine (a derivative of this compound) and acetic acid, RDG analysis was employed to visualize the intermolecular forces. iucr.org The analysis revealed isosurfaces corresponding to attractive interactions, such as O-H⋯N hydrogen bonds between the acetic acid and the pyridine moiety. iucr.org It also identified weaker, weakly attractive stacking interactions, highlighting the role of the fluorine atoms in promoting π–π stacking between the aromatic rings. iucr.org These visualizations provide a clear, three-dimensional picture of the bonding and non-bonding interactions that govern the molecular structure.

Global and Local Reactivity Descriptors

Global Reactivity Descriptors

Global descriptors apply to the molecule as a whole and are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com For this compound, these properties have been computationally determined. fishersci.fi The HOMO-LUMO energy gap is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. scholarsresearchlibrary.com Other important global descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. scholarsresearchlibrary.com |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. semanticscholar.org |

| Global Electrophilicity (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. semanticscholar.org |

Local Reactivity Descriptors

Local reactivity descriptors pinpoint the most reactive sites within a molecule. nih.gov The Fukui function, f(r), is a primary tool for this purpose, indicating the change in electron density at a specific point when an electron is added to or removed from the system. revistadechimie.ro The sites most susceptible to nucleophilic attack (attack by an electron-rich species) are identified by the maximum value of f+(r), while the sites most prone to electrophilic attack (attack by an electron-poor species) correspond to the maximum value of f-(r). nih.gov For related difluoroaniline isomers, these functions have been calculated to explain the chemical selectivity and reactive sites on the molecules. aip.org

Ultrafast Relaxation Dynamics and Photoexcitation Studies

The behavior of this compound following excitation with ultraviolet (UV) light has been investigated using time-resolved spectroscopic techniques. researchgate.net These studies provide a window into the fundamental photophysical processes that occur on femtosecond (10-15 s) to picosecond (10-12 s) timescales. When a molecule absorbs a photon, it is promoted to an electronically excited state, from which it can relax through various competing pathways.

Studies on the S1 (the first electronically excited singlet state) of this compound reveal its deactivation dynamics. researchgate.net Research on similar molecules, such as 2,4-difluoroaniline, provides a comparative framework for understanding these processes. Upon direct excitation to the S1 state, the molecule typically undergoes ultrafast intramolecular vibrational redistribution (IVR), where the vibrational energy is rapidly redistributed among the various vibrational modes of the molecule. aip.orgresearchgate.net This process for 2,4-difluoroaniline occurs on a timescale of 540 fs. aip.org

Following IVR, a slower relaxation process occurs: intersystem crossing (ISC) from the excited singlet state (S1) to a triplet state (T1). aip.org For 2,4-difluoroaniline, this ISC process takes place within 379 ps. aip.org In this compound, a similar ISC process is observed with a time constant in the range of ~300–600 ps. aip.org This triplet state then deactivates on a much slower, nanosecond timescale. aip.org If a higher electronic state, such as S2, is populated, the relaxation often involves a rapid internal conversion (IC) down to the S1 state, which then follows the relaxation pathway described. For 2,4-difluoroaniline, the S2 → S1 internal conversion is extremely fast, occurring in just 84 fs. aip.org

| Process | Molecule | Timescale | Reference |

|---|---|---|---|

| S2 → S1 Internal Conversion (IC) | 2,4-Difluoroaniline | 84 fs | aip.org |

| Intramolecular Vibrational Redistribution (IVR) in S1 | 2,4-Difluoroaniline | 540 fs | aip.org |

| S1 → T1 Intersystem Crossing (ISC) | This compound | ~300-600 ps | aip.org |

| S1 → T1 Intersystem Crossing (ISC) | 2,4-Difluoroaniline | 379 ps | aip.org |

Chemical Reactivity and Reaction Mechanisms Involving this compound

Chemical Reactivity and Reaction Mechanisms Involving 3,4-difluoroaniline

Nucleophilic Reactivity of the Amine Group

The amine (–NH₂) group of 3,4-difluoroaniline is a primary aromatic amine, and its nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows this compound to participate in a variety of chemical reactions, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The reactivity of the amine group is influenced by the two fluorine atoms on the benzene ring, which are electron-withdrawing and can modulate the electron density on the nitrogen atom.

Common reactions involving the nucleophilic amine group include:

Acylation: this compound readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For instance, its reaction with acetic anhydride in the presence of sulfuric acid yields N-(3,4-difluorophenyl)acetamide. researchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amine group can be alkylated by reacting with alkyl halides. For example, the N-alkylation of this compound with pentyl halides can be achieved using a base like potassium carbonate in a solvent such as acetone or acetonitrile under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. Aromatic amino-Claisen rearrangement of N-alkylated this compound derivatives can also lead to ortho-alkylanilines. fluorine1.ru

Diazotization: Like other primary aromatic amines, this compound can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures. This reaction forms a diazonium salt, which is a versatile intermediate in organic synthesis. These salts can undergo various subsequent reactions, including Sandmeyer reactions to introduce a range of functional groups or coupling reactions to form azo compounds. The diazotization of halogenated anilines, followed by reduction, is a known route for synthesizing other difluoroaniline isomers. google.comgoogle.com

Carbamate Formation: The reaction of this compound with reagents like methyl chloroformate in the presence of a base such as pyridine leads to the formation of 3,4-difluorophenyl carbamate. vulcanchem.com This involves a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. vulcanchem.com

The following table summarizes key reactions highlighting the nucleophilic nature of the amine group in this compound:

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acetic anhydride, Sulfuric acid | Amide | researchgate.net |

| Alkylation | Pentyl halide, Potassium carbonate | N-Alkylated aniline | |

| Diazotization | Sodium nitrite, Strong acid | Diazonium salt | google.comgoogle.com |

| Carbamate Formation | Methyl chloroformate, Pyridine | Carbamate | vulcanchem.com |

Electrophilic Aromatic Substitution (EAS) on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In this compound, the outcome of EAS reactions is governed by the combined directing and activating/deactivating effects of the amino group and the two fluorine atoms.

Directing Effects:

The **amino group (–NH₂) ** is a powerful activating group and is ortho, para-directing. It donates electron density to the benzene ring through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it.

Fluorine atoms (–F) are deactivating groups due to their strong inductive electron-withdrawing effect. However, like other halogens, they are ortho, para-directing because of their ability to donate electron density through resonance.

In this compound, the positions on the aromatic ring relative to the substituents are:

Position 1: –NH₂

Position 2: ortho to –NH₂, meta to –F at C3, meta to –F at C4

Position 3: –F

Position 4: –F

Position 5: para to –NH₂, ortho to –F at C4, meta to –F at C3

Position 6: ortho to –NH₂, ortho to –F at C3, para to –F at C4

The strong activating and directing effect of the amino group generally dominates. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the amino group. However, the deactivating nature of the fluorine atoms makes the ring less reactive towards electrophiles compared to aniline itself. chemicalland21.comresearchgate.net The precise regioselectivity can be influenced by the specific electrophile and reaction conditions. For instance, in related dihaloanilines, electrophilic attack is directed to positions influenced by the combined effects of the activating amino group and the deactivating halogens.

The general mechanism for EAS involves two steps:

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland complex. masterorganicchemistry.comresearchgate.net

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Substitution Reactions Involving Fluorine Atoms

While fluorine is the most electronegative element, making the C–F bond strong and generally less reactive towards nucleophilic substitution than other carbon-halogen bonds, under certain conditions, the fluorine atoms on the this compound ring can be displaced. This typically occurs via a nucleophilic aromatic substitution (SₙAr) mechanism.

The SₙAr mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which is the case for the fluorine atoms themselves. The reaction proceeds in two steps:

Nucleophilic attack: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. vt.edu

Loss of the leaving group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The reactivity of fluoroarenes in SₙAr reactions is often greater than that of other haloarenes because fluorine's high electronegativity strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack. Research on related polyfluoroanilines has shown that fluorine atoms can be selectively replaced by nucleophiles like thiolates. vanderbilt.edu In some cases, the formation of a diazonium salt from the aniline can activate the ring towards nucleophilic substitution of a fluorine atom. oup.com For example, the reaction of a benzenediazonium salt derived from a fluoroaniline with methanol can lead to the substitution of a fluorine atom by a methoxy group. oup.com

Studies on the reaction of fluoroanilines with organometallic reagents like Ti(NMe₂)₄ have demonstrated regioselective defluoroamination, where a fluorine atom ortho to the amino group is replaced by a dimethylamino group, proceeding through a proposed metal-mediated SₙAr-based mechanism. vt.edu

Oxidation and Coupling Reactions

The amino group in this compound makes the molecule susceptible to oxidation. Oxidation can lead to a variety of products, including the formation of colored polymeric materials, similar to the oxidation of aniline itself. The specific products depend on the oxidizing agent and the reaction conditions.

This compound can also participate in various coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. These reactions often utilize a transition metal catalyst.

Ullmann Coupling: This type of reaction can be used to form biaryl compounds. For instance, the Ullmann cross-coupling reaction can synthesize biphenyl derivatives. rsc.org

Stille Cross-Coupling: This reaction involves the coupling of an organotin compound with an organohalide (or triflate) in the presence of a palladium catalyst. rsc.org Halogenated anilines can be precursors for such reactions.

Suzuki-Miyaura Cross-Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Borylated derivatives of anilines can be used in Suzuki-Miyaura reactions. msu.edu

Chan-Lam Coupling: This reaction forms a carbon-nitrogen bond between an amine and a boronic acid, often catalyzed by copper. ambeed.com

For example, a study on the synthesis of P2X3 receptor antagonists involved the substitution reaction of a chlorinated quinone derivative with this compound, forming a new C-N bond. mdpi.com

Reaction Pathways in the Thermal Decomposition of Fluorinated Aromatic Compounds

The thermal decomposition of fluorinated aromatic compounds like this compound generally occurs at high temperatures and can proceed through complex reaction pathways. In the event of a fire, thermal decomposition can generate hazardous and irritating gases. synquestlabs.comaksci.com

For fluorinated anilines, the decomposition products are expected to include:

Carbon oxides (CO, CO₂)

Nitrogen oxides (NOₓ)

Hydrogen fluoride (HF) synquestlabs.comaksci.comsynquestlabs.com

The high stability of the aromatic ring and the C-F bond means that significant energy is required to initiate decomposition. The pathways likely involve radical mechanisms, leading to the fragmentation of the molecule. The presence of the amino group can also influence the decomposition pathways, potentially leading to the formation of nitrogen-containing heterocyclic compounds or polymeric tars. The risk of explosion can increase if the compound is heated under confinement. synquestlabs.com

Mechanism of Action in Pharmaceutical Synthesis: Formation of New Bonds and Functional Groups

This compound is a valuable building block in pharmaceutical synthesis because the difluorophenyl moiety it provides can enhance the pharmacological properties of a drug molecule. guidechem.com The fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and modify lipophilicity and bioavailability.

The primary role of this compound in synthesis is to be incorporated into a larger molecule, forming new bonds and introducing the 3,4-difluorophenyl group. The reaction mechanisms involved are typically those that form strong, stable bonds, such as amide or carbon-nitrogen bonds.

Amide Bond Formation: A common strategy is the reaction of this compound with a carboxylic acid or its derivative (like an acyl chloride) to form an amide linkage. This is a robust and well-established reaction in medicinal chemistry. For example, in the synthesis of potential MERS-CoV inhibitors, a key step could involve the formation of an amide bond between this compound and a quinolone carboxylic acid derivative.

Nucleophilic Aromatic Substitution: As a nucleophile, the amine group of this compound can displace a suitable leaving group on an aromatic or heterocyclic ring to form a new C-N bond. This is exemplified in the synthesis of benzimidazole-4,7-dione-based P2X3 receptor antagonists, where this compound displaces a chlorine atom on the benzimidazole core. mdpi.com

Formation of Heterocycles: this compound can serve as a starting material for the synthesis of fluorinated heterocyclic compounds. For example, it can be used to prepare 5,6-difluoro-1H-indole-2,3-dione, a precursor for other complex molecules. google.com Another example is its use in the synthesis of 6,7-difluoro-3,4-dihydro-1H-quinoline-2-one through an intramolecular Friedel-Crafts reaction of an anilide intermediate. fluorine1.ru

The introduction of the 3,4-difluorophenyl group via these mechanisms is a key step in the synthesis of various active pharmaceutical ingredients, including quinolone antibacterials. google.com

Environmental Fate and Biodegradation of 3,4-difluoroaniline

Degradation by Microbial Strains

The bacterium Pseudomonas fluorescens strain 26-K has demonstrated the ability to degrade 3,4-DFA under aerobic conditions. researchgate.netnih.govtandfonline.com This strain can utilize 3,4-DFA as a sole source of carbon, nitrogen, and energy. researchgate.nettandfonline.com In the presence of glucose as a co-substrate, the degradation of 3,4-DFA is accelerated. researchgate.net For instance, at an initial concentration of 150 mg/L, P. fluorescens 26-K degraded the compound in approximately 6 days with glucose, while complete degradation of 90 mg/L without a co-substrate took 15 days. researchgate.nettandfonline.com

The degradation of aromatic compounds by microorganisms often involves cleavage of the benzene ring by dioxygenase enzymes. researchgate.net In the case of 3,4-DFA degradation by P. fluorescens 26-K, the enzyme catechol 1,2-dioxygenase (C1,2DO) plays a crucial role. researchgate.netnih.govtandfonline.com Cell-free extracts of the biomass grown on 3,4-DFA exhibited C1,2DO activity, measured at 0.08 µmol/min/mg of protein. researchgate.netnih.govtandfonline.com This enzyme catalyzes the ortho-cleavage of the catechol intermediate formed during the degradation process. researchgate.nettandfonline.com

During the biodegradation of 3,4-DFA by P. fluorescens 26-K, several intermediate compounds have been identified. researchgate.netresearchgate.net Using 19F NMR spectroscopy, 3-fluoro-4-hydroxyaniline was detected as a metabolite in the cell-free extract. researchgate.netresearchgate.net Another intermediate found, particularly in the presence of glucose, was 3,4-difluoroacetanilide. researchgate.netresearchgate.net The formation of these intermediates provides insight into the initial steps of the degradation pathway, which involves hydroxylation and acetylation reactions. researchgate.net

A significant aspect of the biodegradation of 3,4-DFA is the liberation of fluorine atoms from the aromatic ring, a process known as defluorination. researchgate.netnih.govtandfonline.com The degradation of fluorinated aniline by P. fluorescens 26-K is accompanied by intensive defluorination. researchgate.netnih.gov This suggests that the metabolic pathway effectively breaks the strong carbon-fluorine bond, which is a critical step in the complete mineralization of the compound. The fluorine is likely removed after the initial hydroxylation of the aromatic ring. tandfonline.com

The degradation of 3,4-DFA by P. fluorescens 26-K shows notable differences when compared to its chlorinated analog, 3,4-dichloroaniline (3,4-DCA). researchgate.netnih.govtandfonline.com While the strain can degrade both compounds, the degradation of 3,4-DCA proceeds more intensively under co-metabolic conditions with glucose. researchgate.net For example, the strain degraded 170 mg/L of 3,4-DCA within 2-3 days in the presence of glucose. researchgate.netnih.gov

A key enzymatic difference is the type of catechol dioxygenase involved. While 3,4-DFA degradation utilizes catechol 1,2-dioxygenase (ortho-cleavage), the degradation of 3,4-DCA by the same strain involves catechol 2,3-dioxygenase (C2,3DO), indicating a meta-cleavage pathway. researchgate.netnih.govtandfonline.com The degradation of 3,4-DCA also proceeds through different intermediates, such as 3-chloro-4-hydroxyaniline. researchgate.netnih.gov This highlights that the nature of the halogen substituent significantly influences the specific enzymatic pathways employed by the microorganism. researchgate.net Other bacterial strains have also been shown to degrade 3,4-DCA through various intermediates like 4,5-dichlorocatechol and dichloroacetanilide. psu.edufrontiersin.org

Pseudomonas fluorescens 26-K Degradation Pathways

Identification of Intermediates (e.g., 3-Fluoro-4-hydroxyaniline, 3,4-difluoroacetanilide)

Environmental Significance and Persistence.researchgate.netontosight.ai

Halogenated anilines are recognized as widespread and toxic environmental pollutants. researchgate.net Fluorinated aromatic compounds, in general, are considered to be more stable and persistent against microbial attack compared to their chlorinated counterparts. researchgate.netontosight.ai The persistence of these compounds can lead to their accumulation in soil and water. researchgate.netnih.gov However, the ability of microorganisms like P. fluorescens 26-K to degrade 3,4-DFA demonstrates the potential for bioremediation of contaminated sites. tandfonline.com The efficiency of this degradation can be influenced by environmental conditions and the presence of other organic compounds that can serve as co-substrates. researchgate.net Further research into the biodegradability of fluorinated compounds is crucial for understanding their environmental fate and developing effective remediation strategies. ontosight.ai

Wastewater Treatment Strategies for 3,4-Difluoroaniline

The removal of this compound (3,4-DFA) from wastewater is crucial due to its persistence and potential environmental impact. Various strategies, including biological treatment, adsorption, and advanced oxidation processes (AOPs), have been investigated to effectively degrade or remove this compound from aqueous environments.

Biological Treatment

Biological treatment methods leverage the metabolic capabilities of microorganisms to break down organic pollutants. Research has demonstrated the potential of specific bacterial strains to degrade halogenated anilines.

Detailed Research Findings:

A notable study focused on the aerobic degradation of 3,4-DFA using the bacterium Pseudomonas fluorescens strain 26-K. nih.govsigmaaldrich.comtandfonline.com This strain is capable of utilizing 3,4-DFA as a source of carbon, energy, and nitrogen. The degradation process involves an initial dehalogenation and hydroxylation of the aromatic ring. nih.govtandfonline.com In the cell-free extract of P. fluorescens grown on 3,4-DFA, the intermediate 3-Fluoro-4-hydroxyaniline was identified. nih.govtandfonline.com The subsequent cleavage of the aromatic ring is facilitated by the enzyme catechol 1,2-dioxygenase (C1,2DO), which was detected in the biomass. nih.govtandfonline.comtandfonline.com

The efficiency of biodegradation is influenced by the presence of other substrates. The degradation of 3,4-DFA by P. fluorescens 26-K proceeds under various conditions, with or without a co-substrate like glucose. tandfonline.comresearchgate.net

When 3,4-DFA was the sole source of carbon and nitrogen at an initial concentration of 90 mg/L, the strain degraded over 95% of the compound within 12 days. tandfonline.com

In the presence of glucose as an additional carbon source, the degradation was significantly faster. At an initial 3,4-DFA concentration of 90 mg/L, degradation was complete in just three days. tandfonline.comresearchgate.net

At a higher initial concentration of 150 mg/L with glucose, over 70% of the toxicant was degraded within three days. tandfonline.comresearchgate.net

Without any co-substrate, achieving a similar 70% degradation rate for an initial 3,4-DFA concentration of 150 mg/L required eight days of fermentation. tandfonline.comresearchgate.net

The table below summarizes the degradation dynamics of 3,4-DFA by Pseudomonas fluorescens 26-K under different experimental conditions. tandfonline.comresearchgate.net

| Initial 3,4-DFA Concentration (mg/L) | Co-substrate | Time (days) | Degradation Rate (%) |

|---|---|---|---|

| 90 | None | 12 | >95 |

| 90 | Glucose | 3 | ~100 |

| 150 | Glucose | 3 | >70 |

| 150 | None | 8 | ~70 |

Adsorption

Adsorption is a physical process that involves the accumulation of substances on the surface of a solid. Activated carbon (AC) and its derivatives are widely used adsorbents for removing organic pollutants from water due to their high surface area and porous structure. nih.gov

Studies on aniline and its derivatives have shown the effectiveness of adsorption. For instance, magnetic nanoparticles synthesized from powder activated carbon (PAC) and iron (III) oxide have been used to remove aniline from aqueous solutions, with a maximum adsorption capacity of 90.91 mg/g. nih.gov More specifically, magnetic biochar derived from orange peel has been successfully used for the adsorption of 2,4-Difluoroaniline (2,4-DFA), a compound structurally similar to 3,4-DFA. researchgate.net The maximum adsorption capacity for 2,4-DFA reached 66.30 mg/g at 313 K, demonstrating the potential of modified biochar as an effective adsorbent for fluorinated anilines. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are water treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants into simpler, less harmful substances like carbon dioxide and water. watertechnologies.comkirj.ee These processes are particularly suited for treating wastewater containing compounds that are resistant to conventional biological treatment. watertechnologies.com

Common AOPs include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with pollutants or decompose in water (especially at higher pH) to form hydroxyl radicals. mdpi.com Ozonation has been shown to be effective for the abatement of various micropollutants. researchgate.net The efficiency of ozonation can be enhanced by combining it with hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation. kirj.ee

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals, a method successfully used for the destruction of chlorinated and other organic compounds. kirj.ee

Sulfate Radical-Based AOPs: These processes utilize sulfate radicals (SO₄•⁻), which are also powerful oxidants, generated from the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻). utm.my These methods have gained attention for the degradation of various environmental organic pollutants. utm.my

While specific studies on the application of AOPs for this compound are limited, the proven efficacy of these technologies in degrading other persistent halogenated and aromatic compounds suggests their strong potential for treating wastewater contaminated with 3,4-DFA. watertechnologies.comkirj.ee

Analytical Methodologies for 3,4-difluoroaniline

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3,4-Difluoroaniline from complex mixtures, assessment of its purity, and quantification of related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of this compound. It is instrumental in determining the purity of the compound and in the analysis of its metabolites.

For purity assessment, reversed-phase HPLC is commonly employed, often utilizing a C18 column. The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, often in a gradient elution mode. For instance, a method for analyzing a mixture containing this compound and other structurally similar compounds used a mixed-mode column (Primesep 100) with a gradient of acetonitrile and an ammonium formate buffer. researchgate.net This approach, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity and retention for complex mixtures. nist.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

In the context of metabolite analysis, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool. While specific studies on the metabolism of this compound are not extensively detailed in the provided search results, the analytical approach for related compounds offers a clear precedent. For example, the metabolic fate of other fluoroanilines has been investigated using HPLC coupled with Nuclear Magnetic Resonance (NMR) and MS. oup.com This combination allows for the separation of metabolites from the parent compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. An HPLC method for monitoring exposure to 3-chloro-4-fluoroaniline, a structurally related compound, involved the detection of its major urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. researchgate.net This highlights the capability of HPLC to separate and quantify metabolites in biological matrices.

A summary of typical HPLC conditions for the analysis of aniline derivatives is presented in the table below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., Phenomenex Gemini-NX), Mixed-Mode (e.g., Primesep 100) |

| Mobile Phase | Acetonitrile/Water with additives like acetic acid or ammonium formate |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV, Mass Spectrometry (MS) |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

This table presents a generalized summary of HPLC conditions based on methods for aniline derivatives. oup.com

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is the standard method for the quantification of residual solvents in pharmaceutical substances and other chemical products. While specific applications detailing the analysis of residual solvents in this compound are not prevalent in the provided search results, the general methodology is well-established and directly applicable. rsc.orghelixchrom.com

The technique of headspace GC is particularly suited for this purpose as it allows for the analysis of volatile organic compounds without introducing the non-volatile analyte into the GC system, thereby enhancing robustness. chromatographyonline.com In this method, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC column. The separation is achieved based on the boiling points and polarities of the solvents. An OVI-G43 capillary column is often used for the analysis of a broad range of residual solvents. sigmaaldrich.comshimadzu.com

The International Council for Harmonisation (ICH) provides guidelines for the limits of residual solvents in pharmaceuticals, which are categorized into classes based on their toxicity. GC methods are validated to be sensitive and accurate for quantifying these solvents to ensure they are below the specified limits. While this compound itself has been used as a derivatizing agent for the GC analysis of other compounds like perfluoroalkyl carboxylic acids, its own analysis for residual solvents would follow standard GC protocols. iucr.orgiucr.org

A table summarizing typical GC conditions for residual solvent analysis is provided below.

| Parameter | Typical Conditions |

| Technique | Headspace Gas Chromatography (HS-GC) |

| Column | OVI-G43 or similar |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~225°C |

| Oven Program | Temperature gradient (e.g., 35°C hold, then ramp to 200°C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~250°C |

This table presents a generalized summary of GC conditions for residual solvent analysis. sigmaaldrich.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Analysis

Spectroscopic Analytical Methods (as detailed in Section 3)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques provide detailed information about the molecule's functional groups, bonding, and electronic environment.

Comprehensive spectroscopic studies of this compound have been conducted using a combination of experimental and theoretical approaches. The primary spectroscopic methods employed include:

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The FT-IR and FT-Raman spectra of this compound have been recorded and analyzed, with vibrational frequencies assigned based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts in the NMR spectra of this compound, typically recorded in a deuterated solvent like chloroform-d, provide detailed information about the electronic environment of the protons and carbon atoms in the aromatic ring.